2-(2,2,2-Trifluoro-ethyl)-benzylamine
Overview
Description
2-(2,2,2-Trifluoro-ethyl)-benzylamine: is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a methanamine group
Mechanism of Action
Target of Action
Related compounds such as 1,1,1,3,3,3-hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-ol have been found to interact with the oxysterols receptor lxr-beta .
Mode of Action
It’s worth noting that similar compounds have been found to catalyze the attachment of tyrosine to trna (tyr) in a two-step reaction: tyrosine is first activated by atp to form tyr-amp and then transferred to the acceptor end of trna (tyr) .
Biochemical Pathways
Related compounds have been found to regulate cholesterol uptake , which suggests that [2-(2,2,2-Trifluoroethyl)phenyl]methanamine may also influence lipid metabolism pathways.
Result of Action
Related compounds have been found to regulate cholesterol uptake , suggesting that [2-(2,2,2-Trifluoroethyl)phenyl]methanamine may have similar effects.
Biochemical Analysis
Biochemical Properties
[2-(2,2,2-Trifluoroethyl)phenyl]methanamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as a substrate or inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of [2-(2,2,2-Trifluoroethyl)phenyl]methanamine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular function. Additionally, it can impact cell signaling by modulating the activity of signaling proteins and receptors, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, [2-(2,2,2-Trifluoroethyl)phenyl]methanamine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, [2-(2,2,2-Trifluoroethyl)phenyl]methanamine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Metabolic Pathways
[2-(2,2,2-Trifluoroethyl)phenyl]methanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, this compound may act as a substrate for certain enzymes, leading to the production of specific metabolites. Additionally, it can affect the levels of cofactors required for enzymatic reactions, thereby influencing overall metabolic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoro-ethyl)-benzylamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, often a phenyl derivative.
Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the phenyl derivative with a trifluoroethyl halide under basic conditions.
Formation of Methanamine Group: The final step involves the introduction of the methanamine group. This can be done through a reductive amination reaction, where the intermediate compound is reacted with ammonia or an amine under reducing conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and reductive amination reactions.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Implementing purification techniques such as distillation, crystallization, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoro-ethyl)-benzylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, acids, and bases are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield corresponding oxides or carboxylic acids.
Reduction: Reduction may produce primary or secondary amines.
Substitution: Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(2,2,2-Trifluoro-ethyl)-benzylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
[2-(2,2,2-Trifluoroethyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[2-(2,2,2-Trifluoroethyl)phenyl]acetic acid: Contains a carboxylic acid group instead of a methanamine group.
[2-(2,2,2-Trifluoroethyl)phenyl]ethanone: Features a ketone group instead of a methanamine group.
Uniqueness
The uniqueness of 2-(2,2,2-Trifluoro-ethyl)-benzylamine lies in its combination of the trifluoroethyl and methanamine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.
Properties
IUPAC Name |
[2-(2,2,2-trifluoroethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h1-4H,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRJPAJYPWNTEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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